Methyl 9-hydroxyoctadeca-10,12,15-trienoate
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Overview
Description
Methyl 9-hydroxyoctadeca-10,12,15-trienoate is a fatty acid methyl ester with the molecular formula C₁₉H₃₂O₃ . It is known for its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is often studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-hydroxyoctadeca-10,12,15-trienoate can be synthesized through the esterification of 9-hydroxy-10,12,15-octadecatrienoic acid . The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, which is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield . The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroxyoctadeca-10,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products Formed
Scientific Research Applications
Methyl 9-hydroxyoctadeca-10,12,15-trienoate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of fatty acid esters and their derivatives.
Biology: Investigated for its potential anti-inflammatory and lipoxygenase inhibitory activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the formulation of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl 9-hydroxyoctadeca-10,12,15-trienoate involves its interaction with specific molecular targets and pathways:
Lipoxygenase Inhibition: The compound inhibits the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes.
Anti-inflammatory Effects: By inhibiting lipoxygenase, the compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 9-hydroxyoctadeca-10,12,15-trienoate can be compared with other similar compounds, such as:
Methyl 9-hydroxyoctadecanoate: Lacks the multiple double bonds present in this compound, resulting in different chemical reactivity and biological activities.
Methyl 9-oxo-octadeca-10,12,15-trienoate:
Methyl 9-carboxy-octadeca-10,12,15-trienoate: Contains a carboxylic acid group, which significantly alters its chemical behavior and biological effects.
Properties
IUPAC Name |
methyl 9-hydroxyoctadeca-10,12,15-trienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h4-5,7,9,12,15,18,20H,3,6,8,10-11,13-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOOOXVLHAITCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708960 |
Source
|
Record name | Methyl 9-hydroxyoctadeca-10,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64265-95-8 |
Source
|
Record name | Methyl 9-hydroxyoctadeca-10,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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